5-Bromo-N-(4-methoxybenzyl)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c1-19-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOMBIXVPWZYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650075 |

Source

|

| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-02-2 |

Source

|

| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-N-(4-methoxybenzyl)picolinamide synthesis pathway

An In-Depth Technical Guide for the Synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of this compound, a picolinamide derivative of interest to researchers in medicinal chemistry and drug discovery. The picolinamide scaffold is a recognized pharmacophore present in a wide array of biologically active molecules.[1] This document details a robust and efficient synthetic pathway centered on the amide coupling of 5-bromopicolinic acid and (4-methoxyphenyl)methanamine. We will explore the mechanistic basis for key chemical transformations, provide detailed, step-by-step experimental protocols, and offer insights into process validation and troubleshooting. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for the synthesis of this target molecule and related analogues for structure-activity relationship (SAR) studies.

Strategic Overview: Retrosynthetic Analysis

The synthetic approach for this compound is most logically devised through a retrosynthetic analysis. The core functional group is an amide bond, which is one of the most common and reliable disconnections in organic synthesis.[2] This strategy breaks the target molecule into two readily accessible precursor fragments: a carboxylic acid and an amine.

The disconnection of the C-N amide bond logically yields 5-bromopicolinic acid and (4-methoxyphenyl)methanamine (commonly known as 4-methoxybenzylamine). Both precursors are commercially available, making this a convergent and efficient synthetic route.

Caption: Simplified workflow of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol details the synthesis of this compound using a HATU-mediated coupling approach. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass / Volume |

| 5-Bromopicolinic Acid | C₆H₄BrNO₂ | 202.01 | 1.0 | 5.0 | 1.01 g |

| (4-Methoxyphenyl)methanamine | C₈H₁₁NO | 137.18 | 1.1 | 5.5 | 0.75 g (0.72 mL) |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | 6.0 | 2.28 g |

| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 15.0 | 1.94 g (2.61 mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 25 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~200 mL |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~100 mL |

| Brine | NaCl | 58.44 | - | - | ~50 mL |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | As needed |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.01 g, 5.0 mmol).

-

Dissolution & Basification: Add anhydrous DMF (25 mL) and stir until the acid is fully dissolved. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon). Add DIPEA (2.61 mL, 15.0 mmol) to the solution and stir for 5 minutes.

-

Scientist's Insight: Anhydrous solvent is crucial to prevent hydrolysis of the coupling reagent and activated intermediates. DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also serves to neutralize the acidic byproducts formed during the reaction. Using a tertiary amine like DIPEA prevents it from competing with the primary amine as a nucleophile.

-

-

Activation: Add HATU (2.28 g, 6.0 mmol) in a single portion. The solution may change color. Allow the mixture to stir at room temperature for 15 minutes.

-

Scientist's Insight: This "pre-activation" step ensures the complete formation of the OAt-active ester before the nucleophile is introduced, which often leads to cleaner reactions and higher yields.

-

-

Amine Addition: Slowly add (4-methoxyphenyl)methanamine (0.72 mL, 5.5 mmol) to the reaction mixture using a syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Scientist's Insight: The product is expected to be significantly more soluble in the organic phase. Multiple extractions ensure maximum recovery from the aqueous phase, where the DMF solvent is partitioned.

-

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any unreacted 5-bromopicolinic acid and residual HOAt. Follow this with a wash using brine (1 x 50 mL) to reduce the amount of water dissolved in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

-

Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may yield the pure product. [3]

Product Characterization

The identity and purity of the final compound, this compound, must be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ |

| Monoisotopic Mass | 320.01605 Da |

| Predicted Mass Spec Adducts | |

| [M+H]⁺ | 321.02333 m/z |

| [M+Na]⁺ | 343.00527 m/z |

Data sourced from PubChem CID 26370113. [4]

-

¹H NMR & ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To identify key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Troubleshooting and Process Validation

A robust protocol includes measures for self-validation and anticipates potential issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive or hydrolyzed coupling reagent.- Wet solvent or reagents.- Impure starting materials. | - Use a fresh bottle of HATU.- Ensure all glassware is oven-dried and solvents are anhydrous.- Verify the purity of starting materials by NMR or LC-MS before starting. [5] |

| Incomplete Reaction | - Insufficient equivalents of coupling reagent or base.- Steric hindrance or low reactivity of amine. | - Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively.- Allow the reaction to run for a longer period or gently warm to 40-50 °C. |

| Difficult Purification | - Byproducts from HATU (tetramethylurea).- Residual DMF in the crude product. | - Ensure the aqueous work-up is thorough; the urea byproduct is water-soluble.- After concentrating, co-evaporate the crude product with heptane or toluene to azeotropically remove residual DMF. |

Process Validation: The success of the synthesis is validated at multiple stages. TLC monitoring provides real-time confirmation of the conversion of starting materials to the product. The multi-step aqueous work-up is designed to systematically remove specific impurities (unreacted acid, reagent byproducts). Finally, the comprehensive characterization of the purified material provides definitive proof of its identity, structure, and purity, validating the entire process.

Conclusion

The synthesis of this compound is reliably achieved through the HATU-mediated amide coupling of 5-bromopicolinic acid and (4-methoxyphenyl)methanamine. This method is characterized by its mild reaction conditions, high efficiency, and operational simplicity. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust and validated pathway to access this and other related picolinamide derivatives for further investigation in drug development and chemical biology.

References

-

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). ResearchGate. Available at: [Link]

-

Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]

-

5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2). PubChem. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2021). MDPI. Available at: [Link]

-

5-bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. Available at: [Link]

- Process for the preparation of 5-bromophthalide. (2004). Google Patents.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023). National Center for Biotechnology Information. Available at: [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.

-

5-Bromo-N-methoxy-N-methylpicolinamide. Hoffman Fine Chemicals. Available at: [Link]

- Process for synthesis of picolinamides. (2021). Google Patents.

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

-

Synthesis and biological activity of alpha-bromoacryloyl lexitropsin conjugates. (2003). National Center for Biotechnology Information. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]

-

Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2021). Royal Society of Chemistry. Available at: [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2022). ACS Publications. Available at: [Link]

-

N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. SpectraBase. Available at: [Link]

-

HATU. Wikipedia. Available at: [Link]

-

Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]

-

HATU Coupling: Challenges Associated with the Byproducts. (2024). YouTube. Available at: [Link]

- Process for the production of new picolinic acid derivatives. (1966). Google Patents.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. Available at: [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 4. PubChemLite - 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-(4-methoxybenzyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-(4-methoxybenzyl)picolinamide is a substituted picolinamide derivative of significant interest in medicinal chemistry and drug discovery. The picolinamide scaffold is a recognized pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. The introduction of a bromine atom and a methoxybenzyl group to the picolinamide core can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for researchers engaged in the rational design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also draws upon data from the closely related analogue, N-(4-methoxyphenyl)picolinamide, to provide reasoned estimations and comparative insights. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are presented to empower researchers in their laboratory investigations.

Chemical Identity and Molecular Structure

This compound is identified by the following key descriptors:

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | PubChem[1] |

| CAS Number | 951885-02-2 | PubChem[1] |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 321.17 g/mol | PubChem[1] |

| InChI Key | WDOMBIXVPWZYFE-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | BOC Sciences[] |

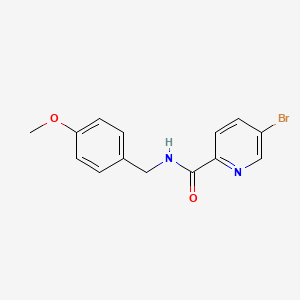

The molecular structure of this compound, characterized by a picolinamide core substituted with a bromine atom at the 5-position of the pyridine ring and an N-linked 4-methoxybenzyl group, is depicted below.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| XLogP3 | 2.6 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 51.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Complexity | 293 | PubChem[1] |

Expert Insight: The predicted XLogP3 value of 2.6 suggests that this compound possesses moderate lipophilicity. This is a favorable characteristic for many drug candidates, as it often correlates with good oral absorption and cell membrane permeability. The TPSA of 51.2 Ų indicates a moderate polarity, which can also contribute to a balanced solubility and permeability profile.

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature. However, a general and adaptable method for the synthesis of related picolinamides can be inferred from the synthesis of N-(4-methoxyphenyl)picolinamide.[3] This typically involves the coupling of a picolinic acid derivative with an appropriate amine.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: General Amide Coupling

Causality behind Experimental Choices:

-

Activation of Carboxylic Acid: Picolinic acids are generally unreactive towards direct amidation with amines. Therefore, the carboxylic acid moiety must first be activated to a more electrophilic species, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose as they are highly effective and the byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.

-

Choice of Base: The coupling reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic organic base, such as triethylamine or pyridine, is added to neutralize the in-situ generated acid and drive the reaction to completion.

-

Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent unwanted side reactions of the highly reactive activated intermediate with water or other protic species.

-

Purification: Recrystallization or column chromatography are standard techniques to remove unreacted starting materials, byproducts, and other impurities, yielding the pure picolinamide product. The choice between these methods depends on the physical state and polarity of the product and impurities.

Step-by-Step Methodology:

-

Activation: To a solution of 5-bromopicolinic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the activation can be monitored by the cessation of gas evolution.

-

Amine Addition: In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

-

Coupling: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 (pyridine) |

| ~8.2 | dd | 1H | H-4 (pyridine) |

| ~7.8 | d | 1H | H-3 (pyridine) |

| ~7.2 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.9 | d | 2H | Ar-H (ortho to OCH₃) |

| ~4.5 | d | 2H | N-CH₂ |

| ~3.8 | s | 3H | OCH₃ |

| ~8.5 | t (broad) | 1H | N-H |

Rationale for Predictions: The chemical shifts are estimated based on the known ¹H NMR data for N-(4-methoxyphenyl)picolinamide and considering the electronic effect of the bromine substituent on the pyridine ring. The bromine atom is expected to deshield the adjacent protons, leading to a downfield shift.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (amide) |

| ~159 | C-OCH₃ (aromatic) |

| ~149 | C-2 (pyridine) |

| ~148 | C-6 (pyridine) |

| ~140 | C-4 (pyridine) |

| ~131 | C-Ar (ipso to CH₂) |

| ~129 | C-Ar (ortho to CH₂) |

| ~122 | C-3 (pyridine) |

| ~121 | C-5 (pyridine, C-Br) |

| ~114 | C-Ar (ortho to OCH₃) |

| ~55 | OCH₃ |

| ~43 | N-CH₂ |

Rationale for Predictions: The predicted chemical shifts are based on the structure of the molecule and typical values for similar functional groups. The carbon attached to the bromine atom is expected to be significantly shifted.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950, ~2850 | Weak | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Medium | C-Br stretch |

Expert Insight: The FT-IR spectrum is a powerful tool for confirming the presence of key functional groups. The strong carbonyl absorption around 1670 cm⁻¹ and the N-H stretching and bending vibrations are characteristic of the amide linkage. The C-O stretch of the methoxy group and the C-Br stretch provide further structural confirmation.

UV-Vis Spectroscopy

Picolinamide derivatives typically exhibit absorption maxima in the UV region due to π → π* and n → π* electronic transitions within the aromatic rings and the amide chromophore. The exact λmax would need to be determined experimentally, but it is expected to be in the range of 250-300 nm.

Experimental Determination of Physicochemical Properties

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For pharmaceutical applications, aqueous solubility at different pH values and solubility in organic solvents are critical parameters.

Experimental Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Figure 3: Workflow for solubility determination by the shake-flask method.

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which significantly impacts its solubility, absorption, and distribution.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately from the inflection point of the first derivative of the curve.

Safety and Handling

Based on GHS information provided for this compound, the compound is classified with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

-

May cause respiratory irritation (H335)[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive models and comparative analysis with a close structural analog, the information presented herein offers a solid foundation for researchers in the fields of medicinal chemistry and drug development. The outlined experimental protocols provide the necessary framework for the in-house determination of these critical parameters, enabling a more complete and accurate characterization of this promising compound. A thorough understanding and experimental validation of these physicochemical properties are essential for advancing the development of this compound as a potential therapeutic agent.

References

-

PubChem. Compound Summary for CID 26370113, 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-N-(4-methoxybenzyl)picolinamide (CAS Number 951885-02-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinamide derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 5-Bromo-N-(4-methoxybenzyl)picolinamide, providing a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and general synthetic methodologies to present its physicochemical properties, a detailed potential synthetic route, and a discussion of its likely mechanism of action based on structure-activity relationship (SAR) studies of the broader picolinamide class. The potential of this compound as a modulator of key signaling pathways, particularly in the context of oncology, is explored.

Introduction: The Picolinamide Scaffold in Medicinal Chemistry

The picolinamide framework, a derivative of picolinic acid, is a cornerstone in the design of novel therapeutics. Picolinic acid, a natural catabolite of tryptophan, and its derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antibacterial, and metabolic regulatory effects.[1] The versatility of the picolinamide scaffold allows for facile chemical modification, enabling the fine-tuning of its interaction with various biological targets. This has led to the development of picolinamide-based compounds targeting key enzymes and signaling pathways implicated in a range of human diseases.[1]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference |

| CAS Number | 951885-02-2 | [1] |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 321.17 g/mol | [1] |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | [1] |

| Synonyms | N-(4-Methoxybenzyl) 5-bromopicolinamide, 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-pyridinecarboxamide | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Synthesis and Purification

While a specific published synthesis for this compound has not been identified, a robust and reliable synthetic route can be proposed based on established amide bond formation methodologies. The most common approach involves the coupling of a carboxylic acid (or its activated form) with an amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 5-bromopicolinic acid and 4-methoxybenzylamine.

Sources

A Technical Guide to 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Abstract: This document provides an in-depth technical examination of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide, a molecule belonging to the versatile class of pyridine carboxamide derivatives. These scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, a detailed synthetic protocol with mechanistic insights, and an exploration of its potential therapeutic applications based on the activities of structurally related analogues. We will delve into its potential as an enzyme inhibitor and its implications for oncology, supported by data from relevant scientific literature.

Physicochemical and Structural Profile

5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide (PubChem CID: 26370113) is a heterocyclic aromatic amide. Its structure is composed of three key pharmacophoric elements: a 5-bromopyridine-2-carboxamide core, an amide linker, and an N-(4-methoxybenzyl) substituent. These features contribute to a specific set of physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile.

A summary of its computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | PubChem[2] |

| CAS Number | 951885-02-2 | Echemi[3] |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[2] |

| Molecular Weight | 321.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 320.01604 Da | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

The structural arrangement of the molecule is depicted below, highlighting the key functional domains that are critical for potential biological interactions.

Caption: 2D structure of the title compound with key functional groups.

Synthesis and Characterization

The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is efficiently achieved via a standard amide coupling reaction. This involves the activation of the carboxylic acid of 5-bromopicolinic acid followed by nucleophilic attack from the primary amine of (4-methoxyphenyl)methanamine.

Synthetic Workflow

The overall synthetic strategy is a robust and well-established method for amide bond formation, ensuring a high yield of the desired product under controlled conditions.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. The causality for key reagent choices is explained to provide a deeper understanding of the reaction mechanism.

Materials:

-

5-Bromopicolinic acid (1.0 eq)

-

(4-Methoxyphenyl)methanamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq), HOBt (1.5 eq), and anhydrous DCM. Stir the suspension at room temperature for 10 minutes.

-

Rationale (Expertise): HOBt is included as a coupling additive. It reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid, creating an activated ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to a cleaner reaction and higher yield.

-

-

Amine Addition: Add (4-methoxyphenyl)methanamine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

-

Rationale (Expertise): DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reaction medium remains basic, which is optimal for the nucleophilic attack by the amine.

-

-

Carbodiimide Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise over 15 minutes.

-

Rationale (Expertise): EDC is the carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Adding it at 0 °C helps to control the exothermic reaction and minimize side product formation.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Rationale (Trustworthiness): The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The water and brine washes remove water-soluble impurities and residual salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization

Confirmation of the final product's identity and purity would be achieved using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons on both the pyridine and phenyl rings, a characteristic doublet for the methylene bridge protons (CH₂), a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH). |

| ¹³C NMR | Resonances for all 14 unique carbon atoms, including the carbonyl carbon of the amide, aromatic carbons, the methylene carbon, and the methoxy carbon. |

| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 321.0233 and 323.0213, corresponding to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[4] |

| HPLC | A single major peak indicating high purity (>95%). |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-O stretching (ether). |

Potential Biological Activity and Therapeutic Applications

While direct biological data for 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is not extensively published, the pyridine carboxamide scaffold is a cornerstone in the development of novel therapeutics. Analysis of structurally similar compounds provides compelling evidence for its potential in drug discovery, particularly in oncology.

Potential as a Kinase/Phosphatase Inhibitor in Oncology

Many pyridine carboxamide derivatives have been identified as potent inhibitors of key signaling proteins implicated in cancer.

-

HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. A recent study reported pyridine-2-carboxamide analogues with strong HPK1 inhibitory activity, showing robust in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy.[5] The structural features of the title compound align with those of reported HPK1 inhibitors, making it a candidate for investigation in this area.

-

SHP2 Inhibition: Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways (e.g., RAS-MAPK) and is an attractive target for cancer therapy. A novel series of substituted pyridine carboxamide derivatives were discovered as potent allosteric SHP2 inhibitors, with one compound showing excellent antiproliferative effects and robust in vivo antitumor efficacy in a xenograft mouse model.[6]

The potential mechanism of action via SHP2 inhibition is outlined below.

Caption: Structure-Activity Relationship (SAR) analysis of the title compound.

-

5-Bromopyridine Core: The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking interactions with aromatic residues in a protein's active site. [1]The nitrogen atom acts as a hydrogen bond acceptor. The bromine atom at the 5-position significantly influences the molecule's electronics and lipophilicity. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.

-

Amide Linker: The carboxamide group is a classic bioisostere for other functional groups and is critical for structural rigidity. The N-H group serves as a crucial hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, allowing for robust anchoring within a binding pocket.

-

N-(4-methoxybenzyl) Group: This group is likely to occupy a hydrophobic pocket in a target enzyme. The flexibility of the methylene linker allows for optimal positioning of the methoxy-substituted phenyl ring. The para-methoxy group can serve as an additional hydrogen bond acceptor and can influence the molecule's metabolic profile.

Conclusion and Future Perspectives

5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is a synthetically accessible molecule with a strong theoretical basis for significant biological activity. Based on extensive literature precedent for its core scaffolds, this compound represents a promising candidate for further investigation in drug discovery programs.

Future research should focus on:

-

Synthesis and in vitro Screening: The compound should be synthesized and screened against a panel of relevant kinases and phosphatases, such as HPK1, SHP2, and ULK1.

-

Cell-Based Assays: Positive hits from biochemical screens should be followed up with cell-based assays to determine antiproliferative effects and mechanism of action in relevant cancer cell lines.

-

Co-crystallography: Obtaining a crystal structure of the compound bound to a target protein would provide invaluable insight for future structure-based drug design and lead optimization.

-

ADME/Tox Profiling: Preliminary assessment of its absorption, distribution, metabolism, excretion, and toxicity profile is essential to evaluate its drug-like properties.

By leveraging the established potential of the pyridine carboxamide scaffold, targeted investigation of this specific molecule could lead to the development of novel and effective therapeutic agents.

References

-

PubChem. 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide. Available from: [Link]

-

Yasmeen, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available from: [Link]

-

PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available from: [Link]

-

PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link]

-

PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available from: [Link]

-

PubChem. 5-bromo-N-methoxypyridine-2-carboxamide. Available from: [Link]

-

PubMed Central. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available from: [Link]

-

PubMed. Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

-

PubChemLite. 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2). Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

PubMed Central. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

-

PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide | C14H13BrN2O2 | CID 26370113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 5-Bromo-N-(4-methoxybenzyl)picolinamide: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 5-Bromo-N-(4-methoxybenzyl)picolinamide. The guide is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. Drawing from established principles in medicinal chemistry and preclinical testing, this document outlines a tiered screening cascade to efficiently assess the cytotoxic, antimicrobial, anti-inflammatory, and potential anticancer activities of the target compound. The experimental choices are rationalized based on the structural motifs of this compound, specifically the picolinamide core, which is a known scaffold in kinase inhibitors, and the presence of a bromine atom, a halogen often introduced to enhance biological activity.[1][2] This guide provides detailed, step-by-step protocols for key in vitro assays, guidance on data analysis and interpretation, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: Rationale for Screening this compound

The discovery of novel therapeutic agents is a cornerstone of biomedical research. The compound this compound presents a compelling case for biological evaluation due to its distinct structural features. The picolinamide scaffold is a privileged structure in medicinal chemistry, notably appearing in a variety of kinase inhibitors targeting pathways involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making this class of enzymes a prime target for therapeutic intervention.[4][6]

Furthermore, the incorporation of a bromine atom into the picolinamide ring is a deliberate synthetic strategy. Halogenation, and specifically "bromination," can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1][2] This can lead to enhanced therapeutic activity and improved drug-target interactions through the formation of halogen bonds.[1][2] The 4-methoxybenzyl moiety further contributes to the overall lipophilicity and potential for specific interactions within biological targets.

Given these structural alerts, a preliminary biological screening of this compound is warranted to explore its potential as a therapeutic lead. This guide proposes a logical and efficient screening cascade, beginning with a foundational assessment of cytotoxicity, followed by parallel investigations into its antimicrobial, anti-inflammatory, and targeted anticancer (kinase inhibition) activities.

Proposed Synthesis of the Target Compound

A plausible synthetic route for this compound involves the amidation of 5-bromopicolinic acid with 4-methoxybenzylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.

Caption: Plausible synthetic pathway for the target compound.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of this compound. This foundational step informs the concentration range for subsequent assays and provides an initial indication of the compound's therapeutic window. The MTT assay is a widely used, reliable, and robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[8][9][10] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm).[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase (e.g., recombinant VEGFR-2), its specific substrate, ATP at its Kₘ concentration, and the necessary cofactors in kinase buffer. Add this compound at various concentrations. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Kinase inhibition is calculated relative to the "no inhibitor" control. Data is plotted as percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.

Table 4: Example Data for In Vitro Kinase Inhibition (VEGFR-2)

| Compound Conc. (µM) | % Inhibition |

| 0.01 | 8 ± 1.5 |

| 0.1 | 22 ± 2.8 |

| 1 | 48 ± 4.1 |

| 10 | 85 ± 5.3 |

| 100 | 98 ± 1.9 |

| IC₅₀ (µM) | ~1.1 |

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the preliminary biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibition assays, provides a robust framework for elucidating the compound's potential therapeutic value. The results from these initial screens will be instrumental in guiding subsequent hit-to-lead optimization efforts. Promising activity in any of these assays would warrant further investigation, including broader screening against panels of cancer cell lines, microbial strains, or kinases, as well as initiation of structure-activity relationship (SAR) studies to design more potent and selective analogs.

References

- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. (Source: RSC Publishing)

- Cytotoxicity MTT Assay Protocols and Methods.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- MTT Assay Protocol for Cell Viability and Prolifer

- The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. BenchChem.

- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.

- MTT assay protocol. Abcam.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC - NIH.

- Assay Development for Protein Kinase Enzymes. NCBI - NIH.

- M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- Practical Guide to Interpreting MIC50 Data

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Introducing bromine to the molecular structure as a strategy for drug design.

- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.

- In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay. BenchChem.

- Guidelines for the interpretation of broth microdilution results for Nocardia species.

- MTT assay to determine the IC50 value of the different drugs and...

- Comprehensive characterization of the Published Kinase Inhibitor Set.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- How to Analyse MTT/MTS Assay D

- In vitro anti-inflammatory activity of Ficus racemosa L.

- How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?

- SAR: Structure Activity Relationships.

- Structure-activity rel

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. 845305-87-5|5-Bromo-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-N-(4-methoxybenzyl)picolinamide mechanism of action prediction

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 5-Bromo-N-(4-methoxybenzyl)picolinamide: A Predictive and Investigative Workflow

Authored by: Gemini, Senior Application Scientist

Abstract

The discovery of novel chemical entities (NCEs) with therapeutic potential is a cornerstone of modern drug development. However, identifying the precise molecular mechanism of action (MoA) for these compounds is often a significant bottleneck. This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of this compound, a novel compound for which public data is not yet widely available. By integrating computational prediction, phenotypic screening, target deconvolution, and pathway analysis, this document provides a robust, field-proven workflow for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Introduction: The Challenge of a Novel Chemical Entity

This compound is a substituted picolinamide derivative. The picolinamide scaffold is present in several biologically active molecules, suggesting a potential for therapeutic relevance. However, without established biological data, a systematic and unbiased approach is required to uncover its MoA. This guide will treat this compound as a case study for a comprehensive MoA elucidation workflow, starting from its basic chemical structure to build a testable mechanistic hypothesis.

The core challenge lies in navigating the vast landscape of potential biological targets. A purely empirical approach is inefficient. Therefore, our strategy begins with a robust in silico analysis to narrow the field of possibilities, followed by targeted, hypothesis-driven experimental validation.

Part I: In Silico MoA Prediction and Hypothesis Generation

The foundational step is to leverage the chemical structure of this compound to predict its likely biological targets using established computational platforms. This approach is predicated on the principle of chemical similarity, where molecules with similar structures are more likely to interact with similar protein targets.

Structural Analysis and Substructure Searching

The molecule can be deconstructed into key pharmacophores:

-

Picolinamide Core: A pyridine ring with a carboxamide substituent. This class of compounds is known to have a wide range of biological activities.

-

Bromine Substitution: The bromine atom at the 5-position of the pyridine ring can influence the molecule's electronic properties and potential for halogen bonding with target proteins.

-

N-(4-methoxybenzyl) Group: This bulky, hydrophobic group will significantly impact the molecule's binding profile and pharmacokinetic properties.

Target Prediction via Cheminformatics

We will employ similarity-based and machine learning-based target prediction tools to generate a list of putative protein targets. This process is crucial for focusing our subsequent experimental efforts.

Experimental Protocol: Computational Target Prediction

-

Obtain SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) representation.

-

Submit to Prediction Servers: Input the SMILES string into multiple, well-regarded target prediction platforms.

-

SwissTargetPrediction: Utilizes a combination of 2D and 3D chemical similarity measures to predict the most probable protein targets in humans and other organisms.

-

Similarity Ensemble Approach (SEA): Compares the topological fingerprints of the query molecule against a large database of known ligand-target interactions to identify statistically significant relationships.

-

-

Aggregate and Filter Results:

-

Combine the target lists generated from each platform.

-

Prioritize targets that appear across multiple prediction tools.

-

Filter the list based on druggability and relevance to known disease pathways. The "druggable genome" consists of a finite set of protein families, such as kinases, GPCRs, and ion channels, which are more likely to be modulated by small molecules.

-

Data Presentation: Putative Target Classes for this compound

| Predicted Target Class | Rationale based on Picolinamide Scaffold | Key Prediction Platforms | Confidence Score (Example) |

| Histone Deacetylases (HDACs) | The picolinamide structure shares features with known HDAC inhibitors. | SwissTargetPrediction, SEA | High |

| Monoamine Oxidase (MAO) | Certain substituted amides are known MAO inhibitors. | SwissTargetPrediction | Medium |

| G-Protein Coupled Receptors (GPCRs) | The methoxybenzyl group can mimic endogenous ligands for certain GPCRs. | SEA | Medium |

| Cytochrome P450 Enzymes (CYPs) | A common off-target prediction for aromatic NCEs. | SwissTargetPrediction | Low |

Note: Confidence scores are hypothetical and would be derived from the actual output of the prediction tools.

Initial Mechanistic Hypothesis

Based on the in silico data, a primary hypothesis can be formulated: "this compound acts as an inhibitor of Class I/II Histone Deacetylases (HDACs), leading to downstream changes in gene expression and cell cycle regulation." This hypothesis is testable and provides a clear direction for the subsequent experimental phases.

Part II: Phenotypic Screening and Initial Target Validation

With a working hypothesis, the next step is to determine the compound's effect on whole cells. Phenotypic screening allows for an unbiased assessment of the biological response and can quickly validate or refute the initial computational predictions.

Experimental Workflow: Phenotypic Screening and Target Engagement

Caption: Inhibition of HDACs prevents histone deacetylation, promoting a transcriptionally active chromatin state.

Experimental Protocol: Western Blot for Acetylated Histone H3

-

Cell Treatment and Lysis: Treat HeLa cells with the compound at 1x, 5x, and 10x the IC50 concentration for 24 hours. Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated Histone H3 (e.g., Ac-H3K9). Also, probe with an antibody for total Histone H3 as a loading control.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent increase in the Ac-H3K9 signal relative to the total H3 signal would confirm that the compound is functionally inhibiting HDACs within the cell.

Conclusion: Synthesizing the Evidence

By following this integrated workflow, researchers can systematically and rigorously elucidate the mechanism of action for a novel chemical entity like this compound. The convergence of evidence from computational prediction, phenotypic assays, direct target engagement, and downstream pathway analysis provides a high-confidence assignment of the MoA. This structured approach not only accelerates the drug discovery process but also builds a solid foundation of trustworthy, verifiable data, essential for advancing a compound towards further preclinical and clinical development.

References

-

Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]

-

Title: The Similarity Ensemble Approach (SEA) for virtual screening and target annotation. Source: Journal of Chemical Information and Modeling, 2007. URL: [Link]

-

Title: The druggable genome. Source: Nature Reviews Drug Discovery, 2002. URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols, 2014. URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-(4-methoxybenzyl)picolinamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-N-(4-methoxybenzyl)picolinamide is a molecule of interest within contemporary drug discovery programs, belonging to the versatile class of picolinamide derivatives. The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the systematic evaluation of these two key attributes for this compound. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in international regulatory standards, including those from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data suitable for developmental decision-making and regulatory submissions.

Molecular Profile of this compound

A thorough understanding of the subject molecule's structure is the foundation for predicting its behavior and designing appropriate analytical strategies.

Chemical Structure:

A schematic representation of this compound.

Key Structural Features and Their Implications:

-

Picolinamide Core: This heterocyclic amide is a known pharmacophore. The pyridine nitrogen introduces a degree of polarity and a potential site for protonation, suggesting pH-dependent solubility. The amide bond is a potential site for hydrolysis under acidic or basic conditions.

-

Bromine Substitution: The bromo group on the pyridine ring increases the molecule's lipophilicity and molecular weight.

-

N-(4-methoxybenzyl) Group: This large, relatively non-polar substituent will significantly influence the molecule's overall lipophilicity and may reduce aqueous solubility. The ether linkage is a potential site for oxidative or acidic degradation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 321.17 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |

The XLogP3 value of 2.6 suggests moderate lipophilicity, which can be a double-edged sword: beneficial for membrane permeability but potentially detrimental to aqueous solubility.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput screening method valuable in early discovery to quickly flag compounds with potential solubility liabilities.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

Causality Behind Experimental Choices:

-

DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates that occur when a compound's solubility limit is exceeded in the aqueous buffer.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for characterizing this property. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.

This protocol is based on the internationally recognized OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility").[2][3]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any undissolved particles.

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

Validation: The presence of undissolved solid material in the vials at the end of the experiment must be visually confirmed to ensure that saturation was achieved.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method ensures intimate contact between the solid compound and the solvent, facilitating the establishment of a true equilibrium.

-

pH Range: Testing across a range of pH values is crucial for ionizable compounds like picolinamides, as their solubility can vary significantly with the degree of protonation.

-

HPLC-UV for Quantification: This method provides both selectivity and sensitivity for accurately measuring the concentration of the analyte in the presence of potential impurities or excipients. Based on the picolinamide structure, a UV detection wavelength in the range of 270-300 nm would be a logical starting point.

Workflow for kinetic and thermodynamic solubility assessment.

Chemical Stability Assessment

Evaluating the intrinsic stability of a drug substance is a cornerstone of drug development, mandated by regulatory bodies worldwide.[4][5][6] Forced degradation (stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated quantitative assay that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7][8]

Proposed Starting HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for a molecule with this polarity.

-

Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) will likely be effective.

-

Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use.[9][10][11] The goal is to achieve 5-20% degradation of the parent compound.

For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the stress, alongside a control sample stored at ambient temperature in the dark.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Sample at initial, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Rationale: The amide linkage is susceptible to acid-catalyzed hydrolysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Procedure: Sample at initial, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Rationale: The amide linkage is also susceptible to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Procedure: Sample at initial, 2, 4, 8, and 24 hours.

-

Rationale: The pyridine ring and the electron-rich methoxybenzyl moiety could be susceptible to oxidation.

-

-

Thermal Degradation:

-

Condition: Solid compound stored at 80°C.

-

Procedure: Sample at 1, 3, and 7 days. Dissolve in a suitable solvent for HPLC analysis.

-

Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution (in a photostable solvent like acetonitrile/water) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[12][13][14] A control sample should be wrapped in aluminum foil.

-

Rationale: To determine if the compound is light-sensitive, which would necessitate light-protective packaging. Aromatic systems can be susceptible to photolytic degradation.

-

Logical flow of the forced degradation stability study.

Data Interpretation and Reporting

Solubility Data:

-

Report kinetic solubility in µM or µg/mL.

-

Report thermodynamic solubility in mg/mL or Molar units at each pH and temperature.

-

A plot of solubility versus pH is crucial for understanding the compound's behavior in different physiological environments.

Stability Data:

-

Summarize the percentage degradation of the parent compound under each stress condition in a table.

-

Include representative chromatograms showing the separation of the parent peak from the degradation products.

-

Calculate the mass balance to ensure that all degradation products are accounted for.

-

If major degradation products are identified (typically >0.1%), further characterization by mass spectrometry (LC-MS) may be necessary to elucidate their structures.

Conclusion and Forward Look

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable step in the preclinical development of this compound. The data generated will provide a robust foundation for:

-

Lead Optimization: Identifying potential liabilities that may require structural modification.

-

Formulation Development: Guiding the selection of appropriate excipients and delivery systems.

-

Regulatory Submissions: Fulfilling the requirements of regulatory agencies for chemistry, manufacturing, and controls (CMC) documentation.